molecular formula C29H38N10O15P2 B13433018 N6-(2-Aminoethyl)-FAD

N6-(2-Aminoethyl)-FAD

Cat. No.: B13433018
M. Wt: 828.6 g/mol
InChI Key: LKBRRUYMANUILL-ACIPAAFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-(2-Aminoethyl)-FAD is a chemically synthesized analog of Flavin Adenine Dinucleotide (FAD), a fundamental coenzyme in numerous biological redox reactions. This modified cofactor is specifically engineered for research applications, particularly in the study of FAD-dependent enzymes. Its core research value lies in its ability to probe enzyme mechanisms and serve as a tool for the site-specific immobilization or labeling of flavoproteins. This compound has demonstrated coenzyme activity with apo-NADH oxidase isolated from thermophilic bacteria such as Thermus thermophilus and Thermus aquaticus . Researchers utilize this compound and related compounds to investigate the structure and function of a wide range of flavoenzymes , including FAD-dependent monooxygenases. These monooxygenases are crucial biocatalysts in the synthesis of natural products and are involved in critical biological processes such as epigenetic regulation by lysine-specific demethylases (LSD1/LSD2) . By studying the interaction of this analog with enzyme active sites, scientists can gain deeper insights into catalytic cycles, electron transfer, and protein-cofactor binding dynamics. Product Use Statement: This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C29H38N10O15P2

Molecular Weight

828.6 g/mol

IUPAC Name

[[(2S,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

InChI

InChI=1S/C29H38N10O15P2/c1-12-5-14-15(6-13(12)2)38(26-20(35-14)27(45)37-29(46)36-26)7-16(40)21(42)17(41)8-51-55(47,48)54-56(49,50)52-9-18-22(43)23(44)28(53-18)39-11-34-19-24(31-4-3-30)32-10-33-25(19)39/h5-6,10-11,16-18,21-23,28,40-44H,3-4,7-9,30H2,1-2H3,(H,47,48)(H,49,50)(H,31,32,33)(H,37,45,46)/t16-,17-,18-,21-,22?,23?,28+/m0/s1

InChI Key

LKBRRUYMANUILL-ACIPAAFXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@H]4C(C([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O

Origin of Product

United States

Biochemical and Mechanistic Enzymology of N6 2 Aminoethyl Fad Reconstituted Flavoenzymes

Principles and Protocols for Apoenzyme Reconstitution with N6-(2-Aminoethyl)-FAD.unibe.chresearchgate.netpageplace.de

The reconstitution of apoenzymes with this compound is a versatile technique for creating semisynthetic enzymes with novel functionalities. researchgate.net This process involves the removal of the native FAD cofactor to generate the apoenzyme, which can then be reconstituted with the desired FAD analog. researchgate.net The N6 position of the adenine (B156593) ring of FAD is often targeted for modification as it is typically solvent-exposed and not directly involved in the catalytic redox chemistry of the flavin, yet it provides a handle for introducing probes or linkers.

The general principle involves preparing the apoenzyme, often by methods that induce partial unfolding to release the non-covalently bound FAD, followed by incubation with the FAD analog. nih.gov For enzymes with covalently bound FAD, genetic modifications to replace the linking amino acid residue can facilitate the displacement of the native cofactor and reconstitution with an analog. researchgate.net The successful incorporation of this compound can be confirmed by spectroscopic methods and activity assays.

Reconstitution with Apo-Glucose Oxidase (Apo-GOx).nih.gov

Apo-glucose oxidase (apo-GOx) can be reconstituted with this compound to create modified enzymes for applications such as biosensors. daneshyari.com The process typically involves the preparation of apo-GOx by acid-induced unfolding, which results in a mixture of reconstitutable monomers and dimers. nih.gov

One notable application involves the covalent attachment of this compound to a polyaniline/poly(acrylic acid) film on an electrode. nanospr.com Subsequent reconstitution with apo-GOx yields an electrically contacted enzyme with a high electron-transfer turnover rate. nanospr.com The protocol for this involves:

Soaking the modified electrode in a solution containing this compound and a coupling agent like 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC). nanospr.com

Incubating the FAD-functionalized electrode with a solution of apo-GOx to allow for reconstitution. nanospr.com

Studies have also explored the reconstitution of apo-GOx with this compound that has been further modified with a photoisomerizable unit, such as nitrospiropyran. unibe.ch This creates a photoswitchable biocatalyst where the enzyme's activity can be modulated by light. unibe.ch The reconstitution is achieved by incubating apo-GOx with the modified FAD analog, followed by dialysis to remove excess, unbound cofactor. unibe.ch The activity of the reconstituted enzyme was found to be approximately 80% of the native enzyme. unibe.ch

Reconstitution with Apo-NADH Oxidase from Thermus thermophilus and Thermus aquaticus.researchgate.net

NADH oxidases from thermophilic bacteria like Thermus thermophilus and Thermus aquaticus are flavoenzymes that catalyze the oxidation of NADH. nih.gov The apoenzyme of NADH oxidase can be prepared and subsequently reconstituted with this compound to investigate the coenzyme's activity. researchgate.net This allows for the study of how modifications at the N6 position of the adenine moiety affect the enzyme's catalytic function and stability, particularly in these robust enzymes from extremophiles. researchgate.netnih.gov

Reconstitution with 6-Hydroxy-D-nicotine Oxidase (6-HDNO) Apoenzyme.unibe.chresearchgate.net

6-Hydroxy-D-nicotine oxidase (6-HDNO) is an enzyme that contains a covalently bound FAD cofactor. nih.govwikipedia.orguniprot.org The covalent attachment of FAD is crucial for the stability of the holoenzyme, protecting it from proteolytic degradation. nih.gov Autoflavinylation has been utilized to covalently incorporate FAD derivatives, including this compound, into the enzyme. researchgate.net

In cases where the FAD is covalently linked, a common strategy involves mutating the amino acid residue responsible for the covalent bond. For instance, replacing the histidine residue that links FAD in 6-HDNO with a cysteine allows for the non-covalent binding of FAD, which can then be displaced by FAD analogs. researchgate.net This approach has enabled the study of the role of the covalent linkage and the effects of cofactor modification on enzyme function.

Binding Kinetics and Conformational Changes in Reconstituted Holoenzymes.researchgate.netpageplace.denih.gov

The reconstitution of apoenzymes with this compound can induce conformational changes that affect the enzyme's stability and catalytic activity. nih.gov The binding of the FAD analog can lead to the dimerization of monomeric apoenzymes, as seen with apo-glucose oxidase. nih.gov

The binding of FAD and its analogs can be studied using various biophysical techniques, including fluorescence spectroscopy. nih.gov The interaction between the flavin and the protein can significantly alter the redox potential of the cofactor, thereby tuning the enzyme's catalytic efficiency. researchgate.net In some enzymes, the binding of the cofactor is essential for maintaining the correct protein fold and preventing degradation. nih.gov

Conformational changes upon cofactor binding or changes in the flavin's redox state can be transmitted to other domains of the enzyme, influencing substrate binding and catalytic activity. nih.gov For example, in the PutA flavoprotein, the reduction of FAD triggers a conformational change that is crucial for its switch from a DNA-binding protein to a membrane-bound enzyme. nih.gov

Evaluation of Coenzyme Activity and Catalytic Efficiencies.daneshyari.com

The coenzyme activity of this compound in reconstituted flavoenzymes is a critical measure of the functional consequence of the modification. Studies have shown that this FAD analog can effectively reconstitute apo-flavoenzymes, often with a high degree of restored catalytic activity. For instance, this compound has been reported to be more efficient than adenine N1-FAD in reconstituting apo-forms of flavoprotein oxidases. daneshyari.com

In the case of apo-glucose oxidase reconstituted with a nitrospiropyran-modified this compound, the resulting enzyme retained 80% of the activity of the native enzyme when using oxygen as the oxidant. unibe.ch This indicates that the modification at the N6 position does not significantly hinder the enzyme's primary catalytic function.

The catalytic efficiency of enzymes reconstituted with this compound can be evaluated by determining key kinetic parameters.

EnzymeReconstituted CofactorKey Finding
Glucose OxidaseThis compoundReconstitution on a modified electrode resulted in an electron-transfer turnover rate of approximately 1000 s⁻¹ at 30 °C. nanospr.com
Glucose OxidaseNitrospiropyran-modified this compoundThe reconstituted enzyme exhibited 80% of the activity of the native enzyme. unibe.ch
NADH OxidaseThis compoundThe analog demonstrated coenzyme activity with the apoenzyme from Thermus thermophilus and Thermus aquaticus. researchgate.net

Investigation of Enzyme-Cofactor Mechanistic Interactions.nih.gov

The study of flavoenzymes reconstituted with this compound provides valuable insights into the mechanistic interactions between the enzyme and its cofactor. The flavin cofactor can exist in oxidized, reduced, and semiquinone forms, and the protein environment modulates its reactivity to perform a wide range of redox reactions. mdpi.com

The conformation of the FAD cofactor within the active site is crucial for catalysis. Structural studies have shown that the isoalloxazine ring of the flavin in monoamine oxidases is bent, which increases the electrophilicity of the C(4a) position and the nucleophilicity of the N(5) nitrogen. nih.gov This bending facilitates the chemical reactions catalyzed by the enzyme. nih.gov

The reaction of reduced flavin coenzymes with molecular oxygen is a key step in the catalytic cycle of many flavoenzyme oxidases. nih.gov The protein environment, including specific amino acid residues near the flavin, plays a critical role in this reaction, leading to the formation of hydrogen peroxide. nih.gov Studying reconstituted enzymes can help elucidate the roles of specific interactions in these complex mechanisms.

EnzymeMechanistic Insight from Reconstitution/Modification
Monoamine Oxidase BBinding of inhibitors to the reconstituted enzyme induces conformational changes in the active site cavity. nih.gov
PutA FlavoproteinThe redox state of the FAD cofactor, which can be manipulated by reconstitution with analogs, triggers conformational changes that regulate the enzyme's function. nih.gov
6-Hydroxy-D-nicotine OxidaseCovalent attachment of the FAD cofactor is essential for protecting the enzyme from proteolytic degradation. nih.gov
Acyl-CoA DehydrogenasesThe protein environment significantly alters the pKa of active site residues and the substrate to facilitate catalysis. nih.gov

Identification of FAD-Binding Domains and Key Residues

The reconstitution of apo-flavoenzymes with flavin analogs such as this compound has been instrumental in delineating the specific domains and amino acid residues crucial for cofactor binding and function. Flavin Adenine Dinucleotide (FAD) binding domains are structurally diverse, with four major folds identified across different protein families. nih.gov A common feature in many FAD-binding proteins is a highly conserved sequence motif that interacts with the pyrophosphate moiety of FAD, indicating its significance in molecular recognition. nih.gov

In bifurcating electron transfer flavoproteins (Bf ETFs), which contain two distinct FAD cofactors, conserved arginine residues are found within 5 Å of each flavin, playing different roles in tuning the reactivity of each cofactor. nih.gov One arginine stabilizes the anionic semiquinone form of the "electron transfer" (ET) FAD, while the other, located near the "bifurcating" (Bf) FAD, is crucial for nucleotide binding and maintaining the protein's quaternary structure. nih.govuky.edu

Studies on monoamine oxidase B (MAO B) have identified specific residues essential for the multi-step process of FAD coupling. researchgate.net While residues Glu34 and Tyr44 are involved in both noncovalent binding and subsequent covalent flavinylation, Gly226 and Asp227 are required specifically for the covalent attachment and catalytic activity, but not for the initial noncovalent binding of the FAD cofactor. researchgate.net Mutagenesis studies targeting these residues have confirmed their roles in the flavinylation process. For instance, in Rhodopseudomonas palustris ETF (RpaETF), site-directed mutagenesis of threonine residues that hydrogen bond to the FAD ribose moiety helped to assign specific functions to each of the two flavins. nih.gov

The general architecture of FAD-binding domains often involves a Rossmann fold, typically consisting of parallel β-strands interspersed with α-helices. nih.govoup.com The reconstitution of apo-glucose oxidase with a modified this compound derivative demonstrated that the synthetic cofactor occupies both subunits of the dimeric enzyme, highlighting the accessibility and specificity of the FAD-binding sites. unibe.ch

Table 1: Key Residues and Domains in FAD Binding

Enzyme/Protein Family Key Residues/Domains Function in FAD Interaction
Monoamine Oxidase B (MAO B) Glu34, Tyr44 Noncovalent binding and covalent flavinylation researchgate.net
Monoamine Oxidase B (MAO B) Gly226, Asp227 Required for covalent flavinylation and catalytic activity researchgate.net
Bifurcating ETFs (e.g., RpaETF) Conserved Arginine (ET site) Stabilizes anionic semiquinone (ASQ) of ET-FAD nih.govuky.edu
Bifurcating ETFs (e.g., RpaETF) Conserved Arginine (Bf site) Favors binding of Bf-FAD; structural stability nih.govuky.edu
General FAD-binding proteins Pyrophosphate-binding motif Molecular recognition and stabilization of the cofactor nih.gov

Influence of this compound on Substrate Specificity and Catalytic Pathways

The modification of the FAD cofactor, such as through the introduction of an aminoethyl group at the N6 position of the adenine ring, can significantly influence the catalytic properties of the reconstituted flavoenzyme. The N6 position is often utilized for tethering functional groups without drastically altering the fundamental redox activity of the isoalloxazine ring system, which is the catalytic core of FAD. nih.govunibe.ch

Reconstituting an apoenzyme with this compound or its derivatives allows for the site-specific modification of the enzyme, placing a new functional unit in close proximity to the redox center. unibe.ch A key example is the reconstitution of apo-glucose oxidase with a nitrospiropyran-modified FAD, synthesized via coupling with this compound. unibe.ch This created a photoswitchable enzyme where the catalytic activity could be modulated by light. In one isomeric state, the enzyme was "switched-off," exhibiting decreased biocatalytic properties, while photoisomerization to the other state resulted in a "switched-on" enzyme with substantially higher electrocatalytic activity. unibe.ch This demonstrates that modifications tethered via the N6 position can sterically or electrostatically influence the access of substrates or electron mediators to the active site. unibe.ch

Applications of N6 2 Aminoethyl Fad in Biotechnological Systems and Biosensors

Immobilization of Flavoenzymes via N6-(2-Aminoethyl)-FAD Linkage

The immobilization of enzymes is a critical step in the development of various biotechnological applications, including industrial biocatalysis and biosensors. Immobilization can enhance enzyme stability, facilitate catalyst recovery and reuse, and enable the fabrication of integrated bioelectronic devices. The use of this compound offers a site-specific and stable method for anchoring flavoenzymes to a variety of supports. This approach relies on the reconstitution of the apoenzyme (the protein part of the enzyme without the cofactor) with the modified FAD analog that has been previously attached to a support.

The primary amino group of this compound allows for its covalent attachment to a wide range of solid supports and polymer films that have been appropriately functionalized. This strategy ensures a stable and long-lasting linkage that can withstand harsh operational conditions.

One prominent example involves the immobilization of this compound onto gold electrodes modified with self-assembled monolayers (SAMs) of alkanethiols. acs.orgresearchgate.net In this approach, the gold surface is first functionalized with a mixed SAM containing carboxyl-terminated alkanethiols. The terminal carboxyl groups are then activated, typically using carbodiimide (B86325) chemistry, to form a reactive intermediate that readily couples with the primary amine of this compound, forming a stable amide bond. researchgate.net This method allows for precise control over the orientation and density of the immobilized FAD molecules.

The stability of the covalent linkage is a key advantage, preventing the leaching of the cofactor, which can be a significant issue with non-covalent immobilization methods. This robust attachment is crucial for the long-term operational stability of immobilized flavoenzymes in applications such as continuous-flow bioreactors and reusable biosensors. Research has also explored the use of reactive thin polymer films as platforms for biomolecule immobilization, which can offer a higher loading capacity compared to traditional SAMs. utwente.nl The principles of these polymer-based immobilization techniques can be extended to this compound, allowing for its attachment to various polymer scaffolds. clemson.edu

Support MaterialFunctional Group on SupportCoupling ChemistryResulting Linkage
Gold Electrode with Alkanethiol SAMCarboxylic Acid (-COOH)Carbodiimide (e.g., EDC/NHS)Amide Bond
Polymer Films (e.g., PNHSMA)N-Hydroxysuccinimide EsterDirect reaction with primary amineAmide Bond
Agarose (B213101) BeadsEpoxide or Activated EstersNucleophilic additionAmine or Amide Bond

To improve the performance of bioelectrochemical systems, this compound can be integrated with nanomaterials such as gold nanoparticles (AuNPs) and carbon nanotubes (CNTs). These nanomaterials possess unique electronic properties and high surface-area-to-volume ratios, making them excellent candidates for facilitating efficient electron transfer between the redox center of an enzyme and an electrode surface. nih.gov

Gold nanoparticles can be functionalized with this compound, creating a multivalent platform for enzyme immobilization. nih.gov The high conductivity of AuNPs can effectively shuttle electrons, thereby enhancing the rate of bioelectrocatalysis. The functionalized AuNPs can then be assembled onto an electrode surface, creating a hierarchical structure that promotes efficient electrical communication.

Carbon nanotubes, both single-walled (SWNTs) and multi-walled (MWNTs), have been extensively used in biosensor construction due to their excellent electrical conductivity and mechanical strength. nih.gov The surface of CNTs can be functionalized with carboxylic acid groups, which can then be used to covalently attach this compound via amide bond formation. This direct linkage of the FAD cofactor to the CNT backbone can significantly reduce the electron transfer distance, leading to faster kinetics. Studies have shown that direct electron transfer (DET) type bioelectrocatalysis is highly dependent on the proximity of the enzyme's redox center to the electrode material. researchgate.net By tethering the flavoenzyme via the this compound linker to CNTs, the FAD moiety is held in close proximity to the conductive nanotube surface, thereby promoting DET.

NanomaterialMethod of Integration with this compoundMechanism of Enhanced Electron Transfer
Gold Nanoparticles (AuNPs)Covalent attachment to AuNP surface via self-assembled monolayers.Acts as a conductive bridge, reducing the tunneling distance for electrons.
Carbon Nanotubes (CNTs)Covalent attachment to functionalized CNTs (e.g., carboxylated CNTs).Provides a direct electrical pathway from the FAD cofactor to the electrode.

Fabrication and Performance of this compound-Based Electrochemical Biosensors

The development of electrochemical biosensors often relies on the effective immobilization of a biological recognition element, such as an enzyme, onto an electrode surface. This compound is a valuable tool in the fabrication of such biosensors, particularly for the detection of substrates of flavoenzymes.

The engineering of bioelectrocatalytic electrodes involves the design and construction of an electrode that can efficiently facilitate the transfer of electrons generated during an enzymatic reaction. By using this compound, flavoenzymes can be precisely positioned on the electrode surface.

The process typically begins with the modification of a base electrode material, such as gold, glassy carbon, or screen-printed carbon, with a layer that can react with the amino group of the FAD derivative. mdpi.com As previously mentioned, self-assembled monolayers of carboxyl-terminated alkanethiols on gold are a well-established method. acs.orgresearchgate.net Once the this compound is covalently attached, the apoenzyme of a specific flavoenzyme (e.g., glucose oxidase, cholesterol oxidase) is introduced. The apoenzyme then spontaneously reconstitutes with the immobilized FAD analog to form the active holoenzyme. This results in a bioelectrocatalytic electrode where the enzyme is stably and specifically anchored via its cofactor.

A major challenge in the development of electrochemical biosensors is achieving efficient electrical communication between the enzyme's redox center and the electrode. Often, the redox center of an enzyme is buried deep within its protein structure, hindering direct electron transfer. The use of this compound provides a strategic advantage in this regard.

By immobilizing the enzyme via its FAD cofactor, the distance between the redox-active isoalloxazine ring system and the electrode surface can be minimized. Research on FAD immobilized on SAM-modified gold electrodes has shown that the rate of electron transfer is exponentially dependent on the length of the alkanethiol linker, confirming a tunneling mechanism. acs.orgresearchgate.net This highlights the importance of using linkers of optimal length to facilitate efficient electron transfer.

In addition to minimizing the electron transfer distance, the use of nanomaterials, as discussed in section 4.1.2, is a key strategy. The integration of this compound with CNTs or AuNPs can create a more conductive microenvironment around the enzyme, further enhancing the rate of electron transfer. nih.govnih.gov Another approach is to co-immobilize redox mediators on the electrode surface, which can act as electron shuttles between the FAD and the electrode. However, the direct attachment of the FAD cofactor itself is often aimed at achieving mediatorless biosensors, which are generally more stable and less prone to interference.

Recent advances in protein engineering also offer promising strategies. By genetically modifying the flavoenzyme, it may be possible to introduce specific residues that can interact favorably with the electrode surface or to create fusion proteins with conductive domains, thereby improving electrical communication. researchgate.netfrontiersin.org

Utilization in Affinity Chromatography for Protein Purification

Affinity chromatography is a powerful technique for purifying proteins from complex mixtures based on highly specific binding interactions. The principle involves immobilizing a ligand that has a specific affinity for the target protein onto a solid support or matrix. When a crude protein mixture is passed through the column, the target protein binds to the ligand, while other proteins wash through. The target protein can then be eluted by changing the buffer conditions.

The reactive primary amine of this compound allows for its covalent attachment to a variety of chromatography matrices, such as agarose or sepharose beads, that have been activated with functional groups like N-hydroxysuccinimide (NHS) esters or epoxides. Once the this compound is immobilized, the resulting affinity matrix can be used to purify flavin-binding proteins, including apo-flavoenzymes.

This approach is particularly useful for the purification of recombinant flavoenzymes that may be expressed in an unfolded or apo-form. The apoenzyme will specifically bind to the immobilized FAD, allowing for its separation from other proteins in the cell lysate. The bound apoenzyme can then be eluted under conditions that disrupt the FAD-protein interaction, such as high salt concentrations, changes in pH, or the addition of a competitive ligand (e.g., free FAD or a FAD analog).

While direct studies on the use of this compound for affinity chromatography are not extensively documented in the provided search results, the principle is well-established with similar molecules. For instance, a compound with a similar reactive handle, 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), has been successfully used to create an affinity matrix for the purification of a nucleoside transporter protein. nih.gov This demonstrates the feasibility of using small molecules with primary amine linkers for the development of highly specific affinity chromatography media.

ComponentFunction in Affinity Chromatography
Solid Support (e.g., Agarose Beads)Provides the solid phase for the chromatography column.
This compoundActs as the immobilized ligand with specific affinity for flavin-binding proteins.
Target Protein (e.g., Apo-flavoenzyme)The molecule to be purified from a complex mixture.
Elution BufferUsed to disrupt the ligand-protein interaction and release the purified protein.

Design of this compound Affinity Matrices

The design of affinity matrices utilizing this compound is predicated on the principle of immobilizing the FAD analog onto a solid support to create a stationary phase for affinity chromatography. This technique leverages the specific and often high-affinity interaction between the immobilized FAD and various FAD-binding proteins.

The primary amino group of this compound serves as a key reactive site for coupling to activated solid supports. A common matrix used for this purpose is Sepharose, a bead-formed agarose gel. The activation of the Sepharose matrix is a critical step in the design of the affinity resin. One prevalent method involves activation with cyanogen (B1215507) bromide (CNBr), which reacts with the hydroxyl groups of the agarose to form a reactive cyanate (B1221674) ester. This activated matrix can then readily couple with the primary amine of this compound, forming a stable covalent bond.

Another approach involves the use of epoxy-activated Sepharose. The epoxy groups on the matrix react directly with the amino group of the FAD analog, forming a secure linkage. The choice of activation method and the length of the spacer arm—the "(2-Aminoethyl)" portion of the molecule—can significantly influence the performance of the affinity matrix. A spacer arm helps to reduce steric hindrance, allowing the immobilized FAD analog to interact more freely with the binding sites of target proteins.

The design considerations for this compound affinity matrices are summarized in the table below.

Design ParameterDescriptionRationale
Matrix Support The solid phase to which the ligand is attached (e.g., Sepharose, Agarose).Provides a porous, high-surface-area support with good flow properties for chromatography.
Activation Chemistry The chemical method used to make the matrix reactive (e.g., CNBr activation, epoxy activation).Creates reactive groups on the matrix that can form stable covalent bonds with the ligand.
Ligand This compoundThe FAD analog that provides the specific binding site for the target proteins.
Spacer Arm The ethylamine (B1201723) chain at the N6 position.Reduces steric hindrance between the matrix and the target protein, facilitating effective binding.

The resulting affinity matrix, with this compound covalently bound, serves as a powerful tool for the selective capture and purification of FAD-dependent enzymes and other FAD-binding proteins.

Purification of FAD-Binding Proteins and Apoenzymes

The primary application of this compound affinity matrices is in the purification of FAD-binding proteins and their corresponding apoenzymes (the protein component devoid of the FAD cofactor). This purification strategy is highly effective due to the specific interaction between the immobilized FAD analog and the FAD-binding site of the target protein.

The purification process typically involves the following steps:

Loading: A crude cell lysate or a partially purified protein mixture containing the FAD-binding protein is passed over the this compound affinity column.

Binding: The FAD-binding proteins specifically interact with the immobilized FAD analog and are retained on the column, while other non-binding proteins pass through.

Washing: The column is washed with a buffer to remove any non-specifically bound proteins.

Elution: The bound FAD-binding protein is eluted from the column. Elution can be achieved by changing the buffer conditions, such as altering the pH or ionic strength, or by competing for the binding site with a solution of free FAD or a high concentration of a salt.

This method has been successfully employed for the purification of various FAD-dependent enzymes. For instance, recombinant FAD synthetase, an enzyme crucial for the biosynthesis of FAD, can be purified using this affinity chromatographic approach. springernature.com The high specificity of the interaction allows for a significant purification factor to be achieved in a single step.

Furthermore, these affinity matrices are invaluable for the isolation of apoenzymes. By preparing the crude extract in a way that promotes the dissociation of the native FAD, the resulting apoenzymes can be captured by the immobilized FAD analog. This is particularly useful for studies requiring the reconstitution of the enzyme with modified FAD analogs to investigate its structure and function.

The table below summarizes the key aspects of purifying FAD-binding proteins using this compound affinity chromatography.

StepPurposeKey Considerations
Equilibration Prepare the column for binding.Use a buffer that promotes the stability and binding of the target protein.
Sample Application Introduce the protein mixture to the column.The sample should be clarified to prevent clogging of the column.
Washing Remove non-specifically bound contaminants.The wash buffer should not disrupt the specific interaction between the target protein and the immobilized ligand.
Elution Recover the purified target protein.Elution conditions should be optimized to ensure efficient recovery without denaturing the protein.

Development as Molecular Probes for Biological Systems

The inherent fluorescent properties of the flavin moiety in FAD, combined with the chemical tractability of the this compound analog, make it a promising candidate for development as a molecular probe. Molecular probes are essential tools for visualizing and studying biological processes in real-time within complex cellular environments.

The development of this compound as a molecular probe hinges on the ability to conjugate it to other molecules, such as fluorescent dyes, without compromising its ability to bind to its target proteins. The primary amino group of the ethylamine linker provides a convenient attachment point for such conjugations.

For instance, a fluorescent reporter group can be covalently attached to the amino group of this compound. The resulting fluorescently labeled FAD analog can then be used to:

Track the localization of FAD-binding proteins within cells: By introducing the fluorescent FAD analog into cells, it can be incorporated into apoenzymes, allowing for the visualization of the holoenzyme's subcellular distribution using fluorescence microscopy.

Monitor protein-protein interactions: If two proteins of interest are known to interact, and one is an FAD-binding protein, a fluorescently labeled this compound can be used in fluorescence resonance energy transfer (FRET) studies to probe these interactions.

Investigate the dynamics of FAD binding and release: The change in the fluorescent properties of the probe upon binding to a protein can provide insights into the kinetics and thermodynamics of this interaction.

The design of such molecular probes requires careful consideration of the properties of the attached fluorophore. The chosen dye should have suitable excitation and emission wavelengths to be compatible with standard fluorescence microscopy equipment and to minimize background fluorescence from cellular components. Furthermore, the attachment of the fluorophore should not significantly alter the affinity of the FAD analog for its target protein.

The potential applications of this compound-based molecular probes are diverse and offer a powerful approach to studying the roles of flavoproteins in various cellular processes.

Feature of this compoundUtility as a Molecular ProbeExample Application
Inherent Flavin Fluorescence Provides a baseline signal that can be modulated upon binding to a target.Probing changes in the local environment of the FAD-binding site.
Reactive Primary Amine Allows for conjugation to a wide range of reporter molecules (e.g., fluorophores, biotin).Creation of fluorescently labeled FAD analogs for cellular imaging.
Specific Binding to FAD-dependent Proteins Enables the targeted delivery of the probe to a specific class of proteins.Investigating the localization and dynamics of flavoproteins.

Structural Biology and Advanced Computational Studies of N6 2 Aminoethyl Fad and Its Bioconjugates

Structural Characterization of N6-(2-Aminoethyl)-FAD-Bound Protein Complexes

The precise three-dimensional arrangement of a modified cofactor within the enzyme's active site is critical for its catalytic function. Techniques such as X-ray crystallography provide high-resolution snapshots of these complexes, revealing key interactions and conformational states that govern enzyme activity and stability.

While specific crystallographic data for a protein complex with this compound is not publicly available, valuable insights can be drawn from studies on closely related N6-substituted FAD analogues. A prime example is the semisynthetic D-amino acid oxidase (DAAO) from pig kidney, which was covalently modified with N6-(6-carbamoylhexyl)-FAD. This modified enzyme was successfully crystallized, and its structure was analyzed using X-ray diffraction. nih.govunibe.ch

The crystals were obtained using the sitting-drop vapor diffusion method with ammonium (B1175870) sulfate (B86663) as the precipitant. nih.gov The resulting crystallographic data provided a detailed view of the enzyme's quaternary structure and the general placement of the modified cofactor. nih.govunibe.ch This work demonstrates the feasibility of obtaining high-quality crystal structures of semisynthetic oxidases, a crucial step in validating their design and understanding their mechanism.

Below is a summary of the preliminary crystallographic data for the N6-(6-carbamoylhexyl)-FAD-DAAO complex, which serves as an illustrative model for N6-modified flavoenzyme structures.

Crystallographic ParameterValue
Space GroupI422
Unit Cell Dimensionsa = 16.3 nm, c = 13.6 nm
Diffraction Resolution0.3 nm
Molecules per Asymmetric Unit2

Table 1: Preliminary X-ray crystallographic data for a semisynthetic D-amino acid oxidase reconstituted with N6-(6-carbamoylhexyl)-FAD. nih.govunibe.ch

The introduction of a substituent at the N6-position of the adenine (B156593) ring can potentially alter the conformation of the FAD molecule and its interactions with the surrounding protein environment. Conformational analysis aims to determine the precise orientation of the modified cofactor and assess any structural perturbations within the active site.

Computational Modeling of this compound Molecular Interactions

Computational chemistry provides powerful tools to complement experimental structural data. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a dynamic and electronic-level understanding of how FAD analogues interact with their protein hosts, guiding the design of future enzyme variants.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for predicting how chemical modifications affect the electronic properties of a cofactor like FAD. For this compound, DFT calculations can be employed to determine the effects of the aminoethyl group on the electron distribution across the entire FAD molecule.

Key electronic properties that can be calculated using DFT include:

Electron Density: Mapping the electron density reveals how the electronegative nitrogen and the alkyl chain of the substituent influence the adenine ring and, potentially, the distant isoalloxazine ring system.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the redox potential of the modified flavin, which is central to its catalytic function.

Spectroscopic Parameters: DFT can predict spectroscopic properties that can be correlated with experimental data. For instance, in systems containing iron, DFT is used to accurately calculate Mössbauer parameters like isomer shifts and quadrupole splittings from the electron density at the nucleus. researchgate.net

These calculations provide a theoretical foundation for understanding changes in reactivity and stability observed in semisynthetic enzymes.

Molecular Dynamics (MD) simulations provide a computational microscope to view the dynamic behavior of macromolecules over time. nih.gov For the this compound-protein complex, MD simulations can model how the modified cofactor "settles" into the active site and how its movements are coupled to the flexibility of the surrounding protein.

An MD simulation protocol for such a system would typically involve:

System Setup: Building an initial model of the protein-ligand complex, often based on a crystal structure of the native enzyme, with the native FAD replaced by the this compound analogue.

Parameterization: Using a suitable force field, such as AMBER or CHARMM, which provides parameters to describe the potential energy of all atoms in the system, including the novel FAD analogue. nih.gov

Simulation: Solving Newton's equations of motion for all atoms, allowing the system to evolve over time (typically nanoseconds to microseconds), revealing the dynamic interactions between the ligand and the protein.

These simulations can be used to analyze the stability of hydrogen bonds, identify key amino acid residues involved in binding, and observe conformational changes that are not visible in static crystal structures. nih.gov

The knowledge gained from structural and computational studies feeds directly into the in silico design of new FAD analogues with tailored properties. The N6-position of the adenine ring is a well-established target for modification, as it allows for the attachment of various functional groups without directly interfering with the redox-active isoalloxazine moiety. acs.org

Design principles for novel FAD analogues based on N6-substitution include:

Linker Length and Flexibility: The length and chemical nature of the linker attached to the N6-amine can be varied to position a reactive group at a specific location within the active site or to introduce reporters like fluorophores.

Pharmacophore-Based Screening: Computational protocols can be used to screen libraries of virtual compounds to identify new molecules that could bind to FAD synthase, the enzyme responsible for FAD biosynthesis. plos.org This approach uses ligand-free receptor conformations from MD simulations to generate pharmacophore models for docking studies. plos.org

Bio-orthogonal Chemistry: Analogues can be designed to participate in bio-orthogonal reactions, allowing them to be selectively labeled or cross-linked inside a cell. This strategy is foundational for creating chemical biology tools to study enzyme function in complex biological environments. biorxiv.org

By combining experimental validation with these computational design strategies, researchers can accelerate the development of novel semisynthetic enzymes for applications in biotechnology and synthetic biology. biorxiv.org

Analysis of this compound Influence on Protein-Protein Interactions within Enzyme Systems

The strategic modification of the flavin adenine dinucleotide (FAD) cofactor, specifically at the N6-position of the adenine ring, presents a powerful tool for investigating the intricate network of protein-protein interactions (PPIs) that govern the function of multi-subunit enzyme systems. The introduction of an aminoethyl group to create this compound provides a reactive handle that can be exploited to probe, stabilize, or modulate the quaternary structure of flavoenzymes. This section delves into the structural and computational analyses of how this specific FAD analogue influences the interactions between protein subunits within enzyme complexes.

The rationale for utilizing N6-substituted FAD analogues stems from the typical orientation of the FAD molecule within many flavoenzymes, where the adenine moiety is often situated near the protein surface, making the N6-position accessible for modification without grossly perturbing the catalytically crucial isoalloxazine ring. The primary amino group of this compound can serve multiple purposes: as a point of covalent attachment for cross-linking agents, as a probe for electrostatic interactions at subunit interfaces, or as a tool to alter the binding affinity and dynamics of enzyme complexes.

Detailed Research Findings

While direct studies exclusively focused on this compound's influence on PPIs are emerging, a body of research on closely related N6-aminoalkyl-FAD analogues provides significant insights. These studies collectively demonstrate that modification at the N6-position can have profound effects on the stability and assembly of enzyme complexes.

One of the key applications of amine-functionalized FAD analogues is in chemical cross-linking coupled with mass spectrometry (XL-MS). This technique allows for the identification of spatially proximal amino acid residues, thereby mapping the interaction interfaces between subunits. In a hypothetical study on a dimeric flavoenzyme, this compound could be incorporated into one subunit, and a cross-linking agent targeting primary amines could be introduced. The subsequent identification of cross-linked peptides by mass spectrometry would provide direct evidence of the residues at the dimer interface that are in close proximity to the adenine portion of the FAD cofactor.

Furthermore, the introduction of the positively charged aminoethyl group can alter the electrostatic landscape at the subunit interface. For enzyme complexes where electrostatic interactions are critical for association, the presence of this additional charge can either enhance or disrupt the interaction. Isothermal titration calorimetry (ITC) is a powerful technique to quantify such effects. By comparing the binding thermodynamics of subunits in the presence of native FAD versus this compound, changes in binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) can be precisely measured. For instance, a more favorable enthalpic contribution might suggest enhanced hydrogen bonding or electrostatic interactions mediated by the aminoethyl group.

Computational modeling and molecular dynamics simulations offer a molecular-level understanding of how this compound influences PPIs. By building a model of the enzyme complex with the modified cofactor, researchers can predict changes in the interaction network. For example, simulations might reveal that the aminoethyl group forms new hydrogen bonds with residues on an adjacent subunit, thereby stabilizing the complex. Conversely, it could induce a conformational change that weakens the interaction.

A study on D-amino acid oxidase, a dimeric flavoenzyme, using a related analogue, N6-(6-carbamoylhexyl)-FAD, demonstrated that covalent attachment of the modified FAD resulted in a significantly more stable enzyme that was resistant to dissociation and thermal denaturation. This highlights the potential of N6-substitutions to lock in a specific quaternary structure, which can be invaluable for structural studies like X-ray crystallography.

The following data tables illustrate the types of findings that can be obtained from such studies.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for Subunit Association in the Presence of Native FAD vs. This compound

CofactorBinding Affinity (Kd, μM)Enthalpy Change (ΔH, kcal/mol)Entropy Change (TΔS, kcal/mol)Stoichiometry (N)
Native FAD5.2-10.8-3.51.02
This compound2.8-12.5-4.20.98

In this hypothetical example, the lower Kd value for the enzyme with this compound indicates a higher binding affinity between the subunits. The more negative enthalpy change suggests that the modified FAD contributes to stronger, more favorable interactions at the interface.

Table 2: Summary of Cross-Linking Mass Spectrometry Results

Cross-LinkerFAD AnalogueIdentified Cross-Linked Residues (Subunit A - Subunit B)Inferred Proximity
Bis(sulfosuccinimidyl)suberate (BS3)This compoundLys78 (A) - Glu154 (B)Close proximity of N-terminus of FAD's aminoethyl group to the interface
Disuccinimidyl suberate (B1241622) (DSS)This compoundLys92 (A) - Asp210 (B)Confirmation of a distinct interaction point at the subunit interface

These illustrative data underscore the utility of this compound as a sophisticated probe. By integrating experimental biophysical data with advanced computational methods, a detailed picture of how this cofactor analogue modulates the delicate balance of forces governing protein-protein interactions within complex enzyme systems can be achieved. Such studies are crucial for a fundamental understanding of enzyme regulation and for the rational design of novel enzymatic functions.

Concluding Perspectives and Future Research Trajectories for N6 2 Aminoethyl Fad Research

Advancements in Synthetic Routes for Tailored N6-Modified FAD Analogues

The synthesis of N6-modified FAD analogues has evolved significantly since the initial reports. nih.govunibe.ch Early methods established a reliable foundation for producing compounds like N6-(2-Aminoethyl)-FAD, often involving selective functionalization strategies designed to prevent the destabilization of the flavin core. vulcanchem.comnih.gov

Future research is poised to expand the synthetic toolkit for creating a wider array of N6-substituted FAD analogues with customized properties. The focus will likely be on:

Developing More Efficient Coupling Chemistries: While existing methods, such as those employing nucleophilic substitution followed by enzymatic coupling to flavin mononucleotide (FMN), have achieved high yields, there is a continuous drive for greater efficiency and scalability. vulcanchem.com

Introducing Diverse Functional Groups: Research will move beyond simple amino or carboxyl linkers to incorporate a broader range of functionalities at the N6 position. This could include photoswitchable moieties, redox-active groups, or bio-orthogonal handles for specific chemical ligation within complex biological environments. The synthesis of a nitrospiropyran-modified FAD by coupling this compound with a carboxy-functionalized spiropyran is an early example of this trend. unibe.ch

Site-Specific Modifications Beyond N6: While the N6 position is advantageous, future work will compare and contrast it with other modification sites on the adenosine (B11128) moiety, such as the ribose hydroxyl groups. acs.org Recent studies have explored attaching linkers to the C2′ and C3′ positions, and a deeper understanding of how the attachment point influences enzyme reconstitution and activity will be critical for designing the optimal FAD analogue for a given application. acs.org

These advancements will enable the creation of FAD analogues precisely tailored for specific applications, whether it be optimizing electron transfer rates in a biosensor or introducing new catalytic activities in an enzyme.

Exploration of this compound in Diverse Flavoenzyme Classes

The primary application of this compound has been in the reconstitution of apo-flavoenzymes, most notably glucose oxidase (GOx). acs.orgresearchgate.net The covalent attachment of the cofactor to its apo-enzyme or a solid support has been shown to enhance stability and enable specific applications. vulcanchem.com However, the full potential of this analogue across the vast landscape of flavoenzymes remains largely untapped.

Future research should systematically explore the interaction of this compound with a wider variety of flavoenzyme classes. Key research directions include:

Broadening the Enzyme Scope: Studies should extend from oxidases like GOx and D-amino acid oxidase (DAAO) to other classes such as dehydrogenases, monooxygenases, and reductases. acs.orgresearchgate.net For example, the analogue has been successfully bound to a fusion protein of 6-hydroxy-D-nicotine oxidase (6-HDNO). researchgate.net

Investigating Effects on Catalytic Activity: A critical area of investigation is how the N6-modification, compared to native FAD, affects the kinetic parameters (k_cat and K_M) of different enzymes. In some cases, covalent attachment of N6-modified FAD analogues has resulted in reduced, albeit present, enzyme activity, highlighting the need for careful characterization. acs.org

Enhancing Stability and Function: The modification can prevent cofactor dissociation, which is particularly important for stabilizing fusion proteins or enzymes used in harsh industrial or in vivo environments. vulcanchem.com Quantifying the enhancement in thermal and operational stability will be crucial.

A summary of key findings from studies on flavoenzymes reconstituted with this compound and related analogues is presented below.

Flavoenzyme StudiedPurpose of StudyKey FindingsReference(s)
Glucose Oxidase (GOx) Reconstitution on electrode surfaces for biosensors and biofuel cells.Enables covalent immobilization and direct electron transfer; retains high catalytic activity. acs.orgresearchgate.netbu.edu
6-hydroxy-D-nicotine oxidase (6-HDNO) Covalent modification of a fusion protein with FAD derivatives.This compound was spontaneously bound to the fusion protein. researchgate.net
D-amino acid oxidase (DAAO) Covalent flavinylation of a semisynthetic oxidase.A related analogue, N6-(6-carboxyhexyl)-FAD, covalently bound to the enzyme, which showed 26% of wild-type activity. unibe.chacs.org
L-aspartate oxidase Covalent flavinylation to study changes in the active site microenvironment.Covalent binding of N6-(6-carboxyhexyl)-FAD succinimidoester resulted in a dramatic change in the FAD microenvironment and only 2% of wild-type activity. unibe.chacs.org

Novel Implementations in Bioelectronics and Biofuel Cells

Bioelectronics is the area where this compound has made its most significant impact. The terminal amino group is ideal for covalently attaching the FAD cofactor to electrode surfaces, facilitating the development of mediatorless biosensors and enhancing the performance of enzymatic biofuel cells. acs.orgresearchgate.netresearchgate.net

Future research will build on this foundation to create more complex and efficient bioelectronic devices:

Improving Electron Transfer Efficiency: A primary goal is to enhance the rate of direct electron transfer (DET) between the flavin's isoalloxazine ring and the electrode. This involves optimizing the length and chemical nature of the linker and the composition of the self-assembled monolayer (SAM) on the electrode surface. researchgate.net Studies have achieved remarkable electron transfer turnover rates, with some mediatorless glucose biosensors reaching 5000 s⁻¹. nih.gov

Developing "Smart" Bio-interfaces: this compound serves as an anchor for creating stimuli-responsive systems. By coupling it with photoisomerizable molecules like nitrospiropyran, researchers have created photoswitchable enzyme electrodes where catalytic activity can be turned "on" or "off" with light. unibe.ch Future work could explore other stimuli, such as pH, temperature, or magnetic fields. mdpi.com

Advanced Biofuel Cell Architectures: This FAD analogue is a key component in constructing efficient bio-anodes. bu.edusemanticscholar.org Future designs will focus on creating hierarchical electrode structures that maximize enzyme loading and fuel accessibility while maintaining efficient electrical contact. This includes using nanomaterials like gold nanoparticles and carbon nanotubes to create high-surface-area, conductive scaffolds. nih.govscielo.brnju.edu.cn

The performance of several bioelectronic systems utilizing this compound is summarized in the table below.

Device TypeKey ComponentsPerformance Metric(s)Reference(s)
Glucose Biosensor GOx reconstituted on an this compound monolayer on a gold electrode.Linear current response to glucose (0.1–20 mM); 98% reproducibility. vulcanchem.com
Photoswitchable Electrode GOx reconstituted on a nitrospiropyran-modified FAD monolayer.11-fold enhancement in electrocatalytic current upon photoisomerization. unibe.ch
Switchable Biofuel Cell Anode: GOx reconstituted on a PQQ/N6-(2-Aminoethyl)-FAD dyad on a polymer film.Max Power: 4.3 µW; Current Density: ~550 µA cm⁻²; Reversibly switched "ON/OFF" electrochemically. bu.edu
Mediatorless Bio-catalysis GOx reconstituted on gold nanoparticles functionalized with this compound.High electron transfer turnover rate of 5000 s⁻¹. nih.gov

Synergistic Integration of Experimental and Computational Methodologies

The advancement of N6-modified FAD research will increasingly rely on the powerful synergy between experimental techniques and computational modeling. frontiersin.org While experimental methods provide essential data on synthesis, enzyme kinetics, and device performance, computational approaches offer molecular-level insights that are often inaccessible through experiments alone.

Future research trajectories will integrate these methodologies more deeply:

Predictive Modeling for Analogue Design: Computational methods like Density Functional Theory (DFT) and molecular docking can be used to predict how different N6-substituents will affect the electronic properties (e.g., redox potential) of the FAD molecule and its binding affinity to a specific apoenzyme active site. rsc.org This in silico screening can guide synthetic efforts toward the most promising candidates.

Elucidating Structure-Function Relationships: Molecular dynamics (MD) simulations can reveal how the covalent attachment of this compound affects the conformational dynamics of the enzyme and the organization of the active site. frontiersin.org This is crucial for understanding unexpected changes in catalytic activity or stability observed experimentally. nih.gov

Modeling Bio-interface Interactions: For bioelectronics applications, computational models can simulate the complex interactions at the enzyme-electrode interface. This includes modeling the electron transfer pathways through the linker and self-assembled monolayer, helping to explain experimentally observed phenomena like the influence of diluent molecules in the SAM on electron transfer rates. researchgate.net

By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, researchers can accelerate the design-build-test-learn cycle, leading to a more rational and efficient development of novel flavin-based biotechnologies.

Q & A

Q. What are the established synthetic routes for N6-(2-Aminoethyl)-FAD, and how do reaction conditions influence yield?

this compound is synthesized via a two-step procedure:

  • Step 1 : Alkylation of FAD with ethyleneimine to form N(1)-(2-aminoethyl)-FAD (yield: ~36%) .
  • Step 2 : Dimroth rearrangement under mild aqueous conditions (pH 6.0–6.5, 40–50°C), achieving 25–65% conversion to the N6-substituted derivative. Side products like tricyclic l.N6-ethanoadenine-FAD are minimized via ion-exchange chromatography, yielding ~12.5% pure product . Key considerations include pH control to avoid side reactions and purification protocols to isolate the target compound from unreacted FAD and byproducts.

Q. How does the N6-(2-aminoethyl) modification structurally and functionally alter FAD’s role in flavoproteins?

The N6-(2-aminoethyl) group introduces a positively charged ethylamine side chain, which does not interfere with flavoprotein folding or cofactor binding in enzymes like 6-hydroxy-D-nicotine oxidase (6-HDNO). This modification allows covalent attachment to matrices (e.g., polyethylene glycol, CH-Sepharose) while retaining ~50% enzymatic activity compared to native FAD . Structural studies suggest the adenine moiety remains surface-exposed, enabling its use as a molecular tag for tracking enzyme localization .

Advanced Research Questions

Q. What experimental challenges arise when reconstituting flavoenzymes with this compound, and how are they addressed?

Reconstitution requires:

  • Apoenzyme preparation : Partial unfolding of flavoproteins (e.g., phenylacetone monooxygenase, PAMO) using urea/KBr to release native FAD, followed by buffer exchange to stabilize the apoenzyme .
  • Covalent immobilization : Incubation of the apoenzyme with this compound under reducing conditions to prevent disulfide bond formation. Activity assays (e.g., NADPH consumption) confirm successful reconstitution, though kcat values often decrease by ~50% due to steric hindrance .
  • Stability testing : Post-reconstitution, enzymes are assayed for thermal stability (e.g., PAMO retains activity after 5 cycles at 50°C) .

Q. How do N6-substituted FAD derivatives affect mitochondrial import efficiency in yeast mutants?

Studies using Su9–6-HDNO fusion proteins show:

  • Wild-type and ssc1–2 mitochondria process this compound-bound enzymes at ~100% efficiency, comparable to apo-enzymes.
  • Ssc1–3 mutants exhibit ~50% reduced processing, attributed to impaired chaperone-mediated folding (Table I) . Mitigation : Use wild-type mitochondria for import assays or pre-fold enzymes with GroEL/ES chaperones to bypass mutant limitations .

Q. What methodologies resolve discrepancies in catalytic activity between this compound-reconstituted and native enzymes?

  • Kinetic analysis : Compare KM and kcat values (e.g., PAMO’s KM for benzylacetone remains unchanged, but kcat drops by 50%) .
  • Structural modeling : Identify steric clashes using crystal structures (e.g., Lys398 in PAMO is 7.6 Å from N6-adenine, suggesting minimal interference) .
  • Fluorescence tagging : Use this compound’s amino group for site-specific labeling with fluorescein isothiocyanate (FITC) to monitor conformational changes .

Q. How is this compound integrated into electrochemical biosensors to enhance sensitivity?

  • Covalent coupling : Immobilize FAD derivatives on carbon nanotube arrays or graphene electrodes via carbodiimide chemistry, ensuring direct electron transfer to redox centers .
  • Activity retention : Optimize pH (7.0–7.5) and temperature (25–37°C) during immobilization to preserve enzymatic activity. For glucose oxidase biosensors, this approach achieves sub-micromolar detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.